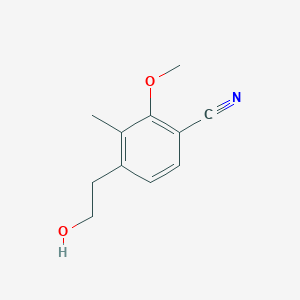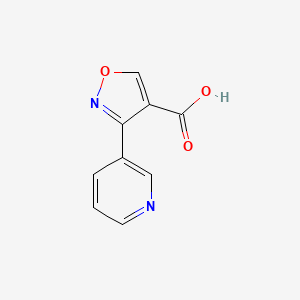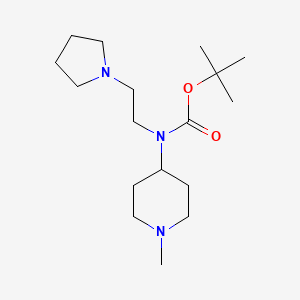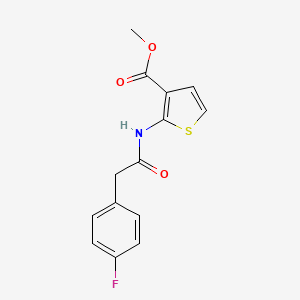
2-(Hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde is an organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole. This particular compound features a hydroxymethyl group and a carbaldehyde group attached to the benzimidazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Introduction of Carbaldehyde Group: The carbaldehyde group can be introduced through a formylation reaction, often using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-3-methylbenzimidazole-5-carbaldehyde.
Reduction: 2-(Hydroxymethyl)-3-methylbenzimidazole-5-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the electrophilic reagent used.
科学研究应用
2-(Hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(Hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades.
相似化合物的比较
Similar Compounds
2-(Hydroxymethyl)benzimidazole: Lacks the carbaldehyde group, making it less versatile in certain synthetic applications.
3-Methylbenzimidazole-5-carbaldehyde: Lacks the hydroxymethyl group, which may reduce its reactivity in hydroxymethylation reactions.
2-(Hydroxymethyl)-benzimidazole-5-carbaldehyde: Similar structure but without the methyl group at the 3-position, affecting its steric and electronic properties.
Uniqueness
2-(Hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde is unique due to the presence of both hydroxymethyl and carbaldehyde groups, which provide multiple reactive sites for further chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse biological and chemical properties.
属性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-4-7(5-13)2-3-8(9)11-10(12)6-14/h2-5,14H,6H2,1H3 |
InChI 键 |
VEXWUIQRKCSTKN-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=C2)C=O)N=C1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate](/img/structure/B13868420.png)

![methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B13868440.png)





![N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13868475.png)

![N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13868484.png)
